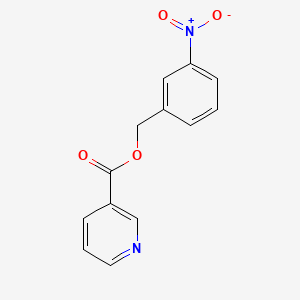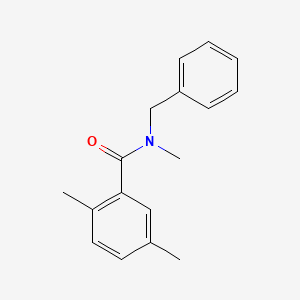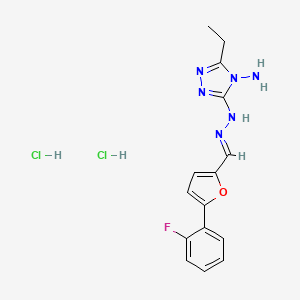
3-nitrobenzyl nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitrobenzyl nicotinate is a compound that has gained significant attention in scientific research due to its unique properties. It is a derivative of nicotinic acid that contains a nitrobenzyl group attached to the pyridine ring. This compound has shown promising results in various research areas, including drug delivery, imaging, and photodynamic therapy.
Mechanism of Action
The mechanism of action of 3-nitrobenzyl nicotinate involves the release of the active drug molecule upon activation by light. The nitrobenzyl group acts as a phototrigger, absorbing light energy and undergoing a photochemical reaction that results in the cleavage of the bond between the nitrobenzyl group and the pyridine ring. This releases the active drug molecule, which can then exert its therapeutic effect.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound depend on the specific drug molecule that is released upon activation. In general, the release of the drug molecule is localized to the site of activation, which minimizes systemic toxicity. Additionally, the use of light as a trigger allows for precise control over drug release, further reducing the risk of off-target effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-nitrobenzyl nicotinate is its versatility. It can be used with a wide range of drug molecules, making it a valuable tool for drug delivery and imaging research. Additionally, its photoactivatable properties allow for precise control over drug release, which is important for minimizing off-target effects. However, the use of light as a trigger can be limiting in some experimental setups, as it requires specialized equipment and may not be compatible with certain biological systems.
Future Directions
There are several future directions for research involving 3-nitrobenzyl nicotinate. One area of interest is the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, further research is needed to optimize the photoactivatable properties of this compound for specific drug molecules and imaging applications. Finally, there is potential for the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness and reduce side effects.
Synthesis Methods
The synthesis of 3-nitrobenzyl nicotinate involves the reaction of nicotinic acid with 3-nitrobenzyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a high temperature and under an inert atmosphere. The resulting product is purified by crystallization or column chromatography.
Scientific Research Applications
3-nitrobenzyl nicotinate has been extensively studied for its potential applications in drug delivery and imaging. It is used as a photoactivatable prodrug, which means that it can be activated by light to release the active drug molecule. This property makes it an attractive candidate for targeted drug delivery, as it allows for precise control over drug release. Additionally, this compound has been used as a fluorescent probe for imaging purposes. It has been shown to selectively target cancer cells, making it a promising tool for cancer diagnosis and treatment.
properties
IUPAC Name |
(3-nitrophenyl)methyl pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-13(11-4-2-6-14-8-11)19-9-10-3-1-5-12(7-10)15(17)18/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFOFVXQHJCOFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5809766.png)





![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809831.png)
![methyl 4-(aminocarbonyl)-5-[(3,4-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5809832.png)
![1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine](/img/structure/B5809838.png)

![ethyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate](/img/structure/B5809848.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide](/img/structure/B5809851.png)

![N'-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5809860.png)